molecular formula C40H85NO B1602109 Tetra-decylammonium hydroxide CAS No. 57340-65-5

Tetra-decylammonium hydroxide

Cat. No.: B1602109
CAS No.: 57340-65-5
M. Wt: 596.1 g/mol
InChI Key: ZYSDERHSJJEJDS-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetra-decylammonium hydroxide is a quaternary ammonium compound with the chemical formula C₄₀H₈₅NO . It is known for its strong basic properties and is commonly used in various chemical and industrial applications. The compound is typically available as a solution in methanol or water and is characterized by its high molecular weight and long alkyl chains.

Mechanism of Action

Target of Action

Tetra-decylammonium hydroxide is a quaternary ammonium compound .

Mode of Action

Similar quaternary ammonium compounds, like tetraethylammonium, are known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This suggests that this compound might have similar interactions.

Biochemical Pathways

The blocking of potassium channels by similar compounds can disrupt the normal functioning of cells, affecting a variety of biochemical pathways .

Pharmacokinetics

It’s known that the compound is soluble in methanol , which could influence its bioavailability and distribution.

Result of Action

The disruption of potassium channels by similar compounds can lead to changes in cell membrane potential, affecting cellular processes like signal transduction .

Action Environment

Environmental factors such as pH, temperature, and the presence of other ions can influence the action, efficacy, and stability of this compound. For instance, the compound is stored at 2-8°C , suggesting that it might be sensitive to temperature changes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra-decylammonium hydroxide can be synthesized through the quaternization of decylamine with decyl bromide, followed by ion exchange with a hydroxide source. The reaction typically involves the following steps:

    Quaternization: Decylamine reacts with decyl bromide in the presence of a solvent such as acetonitrile or ethanol to form tetra-decylammonium bromide.

    Ion Exchange: The tetra-decylammonium bromide is then treated with a hydroxide source, such as sodium hydroxide or potassium hydroxide, to replace the bromide ion with a hydroxide ion, yielding this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Quaternization: Large quantities of decylamine and decyl bromide are reacted in industrial reactors.

    Ion Exchange Columns: The resulting tetra-decylammonium bromide is passed through ion exchange columns containing hydroxide ions to produce the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.

    Reduction: The compound is less commonly involved in reduction reactions due to its strong basic nature.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxide ion acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Substitution: Various alkyl halides or sulfonates can be used in substitution reactions.

Major Products:

    Oxidation: Oxidation products typically include decyl alcohols or decyl ketones.

    Substitution: Substitution reactions can yield a variety of tetra-decylammonium derivatives depending on the reactants used.

Scientific Research Applications

Tetra-decylammonium hydroxide has a wide range of applications in scientific research:

    Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: The compound is employed in the preparation of biological samples for electron microscopy due to its ability to disrupt cell membranes.

    Medicine: It is investigated for its potential use in drug delivery systems, particularly in targeting specific cells or tissues.

    Industry: this compound is used in the production of surfactants, detergents, and other cleaning agents.

Comparison with Similar Compounds

    Tetramethylammonium Hydroxide: A smaller quaternary ammonium compound with similar basic properties but shorter alkyl chains.

    Tetraethylammonium Hydroxide: Another quaternary ammonium compound with intermediate alkyl chain length.

Uniqueness: Tetra-decylammonium hydroxide is unique due to its long alkyl chains, which provide distinct properties such as enhanced membrane disruption and increased hydrophobic interactions. This makes it particularly useful in applications requiring strong surfactant properties and membrane permeability.

Properties

IUPAC Name

tetrakis-decylazanium;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H84N.H2O/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSDERHSJJEJDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[OH-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H85NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557078
Record name N,N,N-Tris(decyl)decan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

596.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57340-65-5
Record name N,N,N-Tris(decyl)decan-1-aminium hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(decyl)ammonium hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetra-decylammonium hydroxide
Reactant of Route 2
Reactant of Route 2
Tetra-decylammonium hydroxide
Reactant of Route 3
Tetra-decylammonium hydroxide
Reactant of Route 4
Tetra-decylammonium hydroxide
Reactant of Route 5
Tetra-decylammonium hydroxide
Reactant of Route 6
Tetra-decylammonium hydroxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.